molecular formula C23H39NO3 B5219430 ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate

ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate

Cat. No. B5219430
M. Wt: 377.6 g/mol
InChI Key: WPOWCYDIRHDPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate is a chemical compound that is commonly used in scientific research. It is a derivative of propanoic acid and is also known as DCHA-Et. This compound is widely used in the field of medicinal chemistry due to its unique properties and potential applications in drug discovery.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in various biological processes. It has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-tumor properties and can induce cell death in cancer cells. It has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate in lab experiments include its unique properties and potential applications in drug discovery. However, the limitations include its complex synthesis process and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for the study of ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate. These include further studies on its mechanism of action, potential applications in drug discovery, and optimization of its synthesis process. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate is a multi-step process that involves the use of various reagents and catalysts. The process starts with the reaction between cyclohexanone and cyclohexylamine in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with ethyl chloroformate to form ethyl 2-cyclohexyl-3-amino-3-oxopropanoate. Finally, the addition of dicyclohexylamine and triethylamine results in the formation of the desired product, this compound.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate has been extensively used in scientific research for various applications. It has been studied for its potential use as a drug candidate in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has also been used as a tool compound in the study of protein-protein interactions, which are critical in many biological processes.

properties

IUPAC Name

ethyl 2-cyclohexyl-3-(dicyclohexylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO3/c1-2-27-23(26)21(18-12-6-3-7-13-18)22(25)24(19-14-8-4-9-15-19)20-16-10-5-11-17-20/h18-21H,2-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOWCYDIRHDPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)N(C2CCCCC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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